![molecular formula C14H13Cl2NO B2865413 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline CAS No. 861439-45-4](/img/structure/B2865413.png)

3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Description

BenchChem offers high-quality 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-18-14-5-3-2-4-10(14)9-17-13-7-11(15)6-12(16)8-13/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGJMBFGMDTGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline"

An In-Depth Technical Guide to the Synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Abstract

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline, a substituted N-benzylaniline. The primary synthetic strategy detailed herein is the one-pot reductive amination of 3,5-dichloroaniline and 2-methoxybenzaldehyde. We will explore the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers and professionals in organic synthesis and drug development, offering the technical depth required for successful replication and adaptation of this valuable synthetic procedure.

Strategic Approach: Retrosynthetic Analysis

The logical approach to designing the synthesis of the target molecule begins with a retrosynthetic analysis. The most apparent disconnection is at the benzylic C-N bond, which links the aniline and benzyl moieties. This bond is reliably formed via reductive amination, a cornerstone of modern amine synthesis.[1][2] This disconnection reveals two readily available commercial starting materials: 3,5-dichloroaniline and 2-methoxybenzaldehyde.

Caption: Retrosynthetic disconnection of the target molecule.

Reagents and Materials Profile

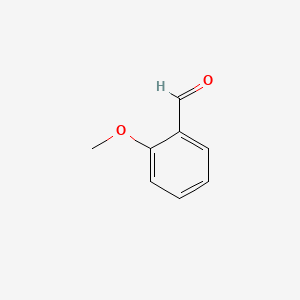

Successful synthesis relies on a clear understanding of the starting materials. 3,5-dichloroaniline is a versatile intermediate used in the production of agrochemicals, dyes, and pharmaceuticals.[3][4] 2-Methoxybenzaldehyde (o-anisaldehyde) is a naturally occurring aromatic aldehyde.

| Compound | Structure | Formula | Molar Mass ( g/mol ) | Key Properties |

| 3,5-Dichloroaniline |  | C₆H₅Cl₂N | 162.02 | White to brown crystalline solid. Soluble in ethanol and ether, insoluble in water.[5][6] |

| 2-Methoxybenzaldehyde |  | C₈H₈O₂ | 136.15 | Colorless liquid or solid with a pleasant aroma.[7] |

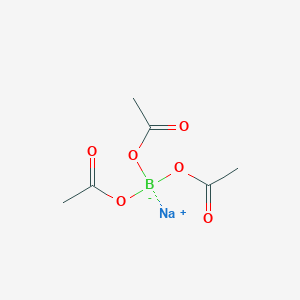

| Sodium Triacetoxyborohydride (STAB) |  | Na[(CH₃COO)₃BH] | 211.94 | White powder, mild reducing agent, moisture-sensitive.[8] |

| 1,2-Dichloroethane (DCE) |  | C₂H₄Cl₂ | 98.96 | Colorless liquid, common solvent for reductive aminations with STAB.[9] |

The Synthetic Pathway: Mechanism and Rationale

The chosen synthetic route is a one-pot reductive amination. This process involves the initial reaction between the primary amine (3,5-dichloroaniline) and the aldehyde (2-methoxybenzaldehyde) to form an iminium ion intermediate. This electrophilic intermediate is then selectively reduced by a hydride source to yield the final secondary amine product.[1]

Causality in Reagent Selection

The choice of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is critical for the efficiency of a one-pot procedure.

-

Selectivity: STAB is a mild and selective reducing agent.[9] The rate of reduction for iminium ions is significantly faster than for aldehydes or ketones.[9] This chemoselectivity allows the reducing agent to be present in the reaction mixture from the beginning without consuming the starting aldehyde.

-

Acidity Tolerance: The reaction is often catalyzed by small amounts of acetic acid, which protonates the intermediate carbinolamine, facilitating the loss of water to form the iminium ion. STAB is stable and effective under these mildly acidic conditions.[10]

-

Advantages over Alternatives: Stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting aldehyde, necessitating a two-step process where the imine is pre-formed before the reducing agent is added.[11] STAB's milder nature, conferred by the electron-withdrawing acetoxy groups, makes the one-pot approach feasible and high-yielding.[8][9]

Reaction Mechanism

The mechanism unfolds in a sequential manner within a single reaction vessel.

Caption: Mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,5-dichloroaniline (1.0 eq.). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

-

Addition of Aldehyde: Add 2-methoxybenzaldehyde (1.0-1.1 eq.) to the solution. Stir for 10-15 minutes at room temperature.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the mixture in portions over 5 minutes. The reaction is typically exothermic, and cooling in an ice bath may be necessary for larger-scale reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) until the reaction is complete (typically 12-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[12]

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline.[13]

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value | Source |

| Molecular Formula | C₁₄H₁₃Cl₂NO | [14] |

| Monoisotopic Mass | 281.0374 g/mol | [14] |

| Appearance | Expected to be an off-white to yellow solid or oil | General observation for N-benzylanilines[15] |

| ¹H NMR (predicted) | Aromatic protons (Ar-H) at ~6.5-7.5 ppm, benzylic protons (-CH₂-) at ~4.3 ppm, methoxy protons (-OCH₃) at ~3.8 ppm, and amine proton (N-H) as a broad singlet. | Based on analogous structures[16] |

| ¹³C NMR (predicted) | Aromatic carbons at ~110-160 ppm, benzylic carbon at ~48 ppm, and methoxy carbon at ~55 ppm. | Based on analogous structures |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 282.0447 | [14] |

Conclusion

The synthesis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline is efficiently achieved through a one-pot reductive amination protocol. This method, utilizing the selective reducing properties of sodium triacetoxyborohydride, offers a direct and high-yielding route from commercially available precursors. The detailed mechanistic insights and the robust experimental procedure provided in this guide equip researchers with a reliable method for accessing this and structurally related N-benzylanilines, which are valuable scaffolds in medicinal chemistry and materials science.

References

- A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. (n.d.). Benchchem.

- 2-Methoxybenzaldehyde (C8H8O2) properties. (n.d.).

- Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com.

- Myers Chem 115. (n.d.).

- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube.

- Synthesis of amines. (n.d.). Fiveable.

- Reductive Amination - Common Conditions. (n.d.).

- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.

- 3,5-Dichloroaniline. (n.d.). ChemicalBook.

- The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. (n.d.).

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark.

- Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc.

- 2-Methoxybenzaldehyde 98 135-02-4. (n.d.). Sigma-Aldrich.

- Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc.

- Sodium triacetoxyborohydride. (n.d.). Wikipedia.

- 2-Methoxybenzaldehyde. (n.d.). Wikipedia.

- benzylaniline. (n.d.). Organic Syntheses Procedure.

- 3,5-dichloro-n-[(2-methoxyphenyl)methyl]aniline hydrochloride. (n.d.). PubChemLite.

- 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).

- Method for producing 2-benzylaniline. (n.d.). Google Patents.

- Application of 3,5-Dichloroaniline in Materials Science Research: Detailed Notes and Protocols. (n.d.). Benchchem.

- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. (n.d.). PubChem.

- N-Benzylaniline >= 99 103-32-2. (n.d.). Sigma-Aldrich.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, February 5). Echemi.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. EP1508564A1 - Method for producing 2-benzylaniline - Google Patents [patents.google.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. PubChemLite - 3,5-dichloro-n-[(2-methoxyphenyl)methyl]aniline hydrochloride (C14H13Cl2NO) [pubchemlite.lcsb.uni.lu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and characterization of the novel compound, 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline. Given the absence of extensive published literature on this specific molecule, this guide is structured as a predictive and methodological framework. It leverages established principles of organic chemistry and data from its constituent precursors to provide a robust plan for its synthesis and validation, thereby empowering researchers to explore its potential applications.

Introduction and Strategic Overview

Substituted N-benzylanilines are a class of compounds with significant precedence in medicinal chemistry, materials science, and agrochemical development. The core scaffold allows for precise modulation of electronic, steric, and lipophilic properties through substitution on both aromatic rings. The target molecule, 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline, combines the electron-withdrawing nature of a 3,5-dichloroaniline moiety with the sterically influential and potentially coordinating 2-methoxybenzyl group.

The 3,5-dichloroaniline core is a known building block in the synthesis of fungicides and other bioactive compounds, valued for its chemical stability and defined substitution pattern.[1][2] The introduction of the 2-methoxybenzyl group via an N-alkylation introduces a conformationally flexible side chain that can influence solubility and interactions with biological targets. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, paving the way for its systematic evaluation.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physical properties. The following section details the computed characteristics of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline.

Chemical Structure

The molecular structure comprises a central secondary amine linking a 3,5-dichlorophenyl ring and a 2-methoxyphenylmethyl (o-methoxybenzyl) group.

Caption: 2D Structure of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline.

Computed Physicochemical Data

The following properties have been predicted computationally and provide a baseline for experimental design, such as selecting appropriate solvent systems for reaction and purification.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₄H₁₃Cl₂NO | PubChem[3] |

| Monoisotopic Mass | 281.0374 Da | PubChem[3] |

| Molar Mass | 282.17 g/mol | PubChem[3] |

| XlogP | 4.7 | PubChem[3] |

| InChIKey | JOGJMBFGMDTGHJ-UHFFFAOYSA-N | PubChem[3] |

Proposed Synthesis Pathway and Experimental Protocol

The most direct and reliable method for preparing N-mono-alkylated anilines is through reductive amination. This strategy involves the condensation of an amine with an aldehyde to form an intermediate imine, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and avoids the over-alkylation often problematic in direct alkylation with alkyl halides.

Synthesis Workflow

The proposed synthesis proceeds by reacting 3,5-dichloroaniline with 2-methoxybenzaldehyde, followed by reduction.

Caption: Proposed workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

3,5-Dichloroaniline (CAS 626-43-7), 810 mg, 5.0 mmol[4]

-

2-Methoxybenzaldehyde, 681 mg (0.57 mL), 5.0 mmol

-

Sodium borohydride (NaBH₄), 284 mg, 7.5 mmol (1.5 equiv)

-

Methanol (anhydrous), 25 mL

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (5.0 mmol) and anhydrous methanol (25 mL). Stir until the solid is fully dissolved. To this solution, add 2-methoxybenzaldehyde (5.0 mmol) dropwise at room temperature. Allow the mixture to stir for 1 hour. The formation of the imine may be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (7.5 mmol) portion-wise over 15 minutes.

-

Causality Note: The reaction is cooled to control the exothermic reaction of NaBH₄ with the protic solvent (methanol) and to ensure selective reduction of the imine over any residual aldehyde. Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Carefully add deionized water (20 mL) to quench any unreacted NaBH₄. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add DCM (30 mL) and saturated NaHCO₃ solution (20 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound.

Proposed Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. The following methods are standard for a small organic molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic distribution characteristic of a dichlorinated compound.

-

Expected Molecular Ion (M⁺): The presence of two chlorine atoms will result in a distinctive isotopic cluster. The predicted monoisotopic mass for C₁₄H₁₃³⁵Cl₂NO is 281.0374 Da.[3] The expected pattern for the molecular ion will be:

-

m/z 281 (M⁺): Relative abundance of ~100% (containing two ³⁵Cl atoms).

-

m/z 283 (M+2)⁺: Relative abundance of ~65% (containing one ³⁵Cl and one ³⁷Cl atom).

-

m/z 285 (M+4)⁺: Relative abundance of ~10% (containing two ³⁷Cl atoms).

-

-

Key Fragmentation: Expect a prominent fragment corresponding to the loss of the 2-methoxybenzyl group (C₈H₉O•, 121.06 Da) or the formation of the 2-methoxybenzyl cation (tropylium-type ion) at m/z 121.

-

Protocol: Analysis can be performed using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.[5] A dilute solution of the compound in a volatile solvent (e.g., DCM or ethyl acetate) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer for ionization (typically via Electron Ionization, EI).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy will confirm the connectivity of the molecule by identifying all unique proton environments.

-

Predicted ¹H NMR Signals (in CDCl₃, δ in ppm):

-

~7.2-7.4 (m, 2H): Protons on the 2-methoxybenzyl ring.

-

~6.8-7.0 (m, 2H): Protons on the 2-methoxybenzyl ring.

-

~6.7 (t, 1H): Proton at C4 of the dichlorophenyl ring.

-

~6.5 (d, 2H): Protons at C2 and C6 of the dichlorophenyl ring.

-

~4.5 (s, 1H): Broad singlet for the N-H proton.

-

~4.3 (s, 2H): Singlet for the benzylic CH₂ protons.

-

~3.8 (s, 3H): Singlet for the methoxy (OCH₃) protons.

-

-

Protocol: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube and acquire the spectrum on a 400 MHz or higher spectrometer.[6]

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

-

Expected Characteristic Peaks (cm⁻¹):

-

3350-3450 (sharp, medium): N-H stretching vibration of the secondary amine.

-

3000-3100 (medium): Aromatic C-H stretching.

-

2850-2960 (medium): Aliphatic C-H stretching (from CH₂ and CH₃ groups).

-

1580-1600 (strong): C=C aromatic ring stretching.

-

1230-1260 (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

750-850 (strong): C-Cl stretching.

-

-

Protocol: The spectrum can be obtained using an FT-IR spectrometer with a diamond ATR accessory, which requires only a small amount of the solid sample.

Potential Applications in Research and Development

While the biological or material properties of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline are yet to be determined, its structure suggests several avenues for investigation:

-

Agrochemical Research: The 3,5-dichloroaniline scaffold is a well-established pharmacophore in fungicides.[1] This novel derivative could be screened for activity against various plant pathogens.

-

Pharmaceutical Development: As an analogue of other bioactive N-benzylanilines, it could serve as a scaffold or intermediate for synthesizing compounds targeting enzymes or receptors where the specific substitution pattern could confer novel selectivity or potency.[7]

-

Materials Science: Substituted anilines are precursors to conductive polymers and high-performance dyes.[8] The unique combination of substituents may lead to materials with tailored electronic or photophysical properties.

Conclusion

This guide provides a comprehensive, predictive framework for the synthesis and characterization of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline. By employing a standard reductive amination protocol, this novel compound can be reliably prepared from commercially available starting materials. The detailed analytical methods proposed—including MS, NMR, and IR spectroscopy—form a self-validating system to ensure the unequivocal confirmation of the product's identity and purity. This foundational work enables researchers to confidently produce this molecule and explore its potential as a valuable intermediate in diverse fields of chemical science.

References

-

PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651. National Center for Biotechnology Information. [Link]

-

MPG.PuRe. Supporting Information for Direct Methylation of Anilines with CO2/H2. Max Planck Society. [Link]

-

PubChemLite. 3,5-dichloro-n-[(2-methoxyphenyl)methyl]aniline hydrochloride. University of Luxembourg. [Link]

-

Cattie Chemical. 3,5-Dichloroaniline. Cattie Chemical. [Link]

-

PrepChem.com. Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]

-

Wikipedia. 3,5-Dichloroaniline. Wikimedia Foundation. [Link]

-

NIST WebBook. Benzenamine, 3,5-dichloro-. National Institute of Standards and Technology. [Link]

-

MDPI. Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. MDPI. [Link]

-

Chemtron. The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. Chemtron. [Link]

- Google Patents.CN103102276A - Method for preparing 3,5-dichloroaniline.

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate GmbH. [Link]

- Google Patents.SU1199199A3 - Method of producing 3,5-dichloraniline.

-

Oakwood Chemical. 3,5-Dichloro-N-methylaniline. Oakwood Chemical. [Link]

-

SpectraBase. 3,5-Dichloroaniline - Vapor Phase IR. John Wiley & Sons, Inc. [Link]

Sources

- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 3,5-dichloro-n-[(2-methoxyphenyl)methyl]aniline hydrochloride (C14H13Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. 3,5-二氯苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. 2,4-Dichloro-5-methoxy-N-methylaniline | 1072945-55-1 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Analysis of N-Substituted Dichloroanilines for Researchers and Drug Development Professionals

Introduction: The Critical Role of N-Substituted Dichloroanilines

N-substituted dichloroanilines are a pivotal class of chemical compounds, forming the structural backbone of numerous agrochemicals, pharmaceuticals, and dyes.[1][2] Their synthesis and application in drug development and other industrial sectors necessitate rigorous analytical characterization to ensure purity, confirm identity, and understand metabolic fate.[3][4] This in-depth guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation of these multifaceted molecules. As a senior application scientist, this document is designed to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and fostering a deeper understanding of the interplay between molecular structure and spectroscopic output.

The Analytical Workflow: A Multi-faceted Approach

The definitive characterization of N-substituted dichloroanilines rarely relies on a single analytical technique. Instead, a synergistic workflow employing multiple spectroscopic methods is essential for unambiguous structure confirmation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating analytical system.

Caption: Integrated workflow for the analysis of N-substituted dichloroanilines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Interpretive Features for N-Substituted Dichloroanilines:

-

Aromatic Region (6.5-8.0 ppm): The substitution pattern of the two chlorine atoms and the N-substituent on the aniline ring dictates the splitting patterns and chemical shifts of the aromatic protons. Electron-withdrawing groups like chlorine will generally shift downfield (to a higher ppm) any ortho or para protons.

-

N-H Proton (if applicable, variable shift): In N-acyl or N-aryl substituted dichloroanilines, the amide or amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[5] For example, in N-acetyl-3-nitroaniline, the N-H proton appears as a singlet at 8.97 ppm in CDCl₃.[6]

-

N-Alkyl/Acyl Protons (0.9-4.0 ppm): The protons of the N-substituent will have characteristic chemical shifts. For instance, the methyl protons of an N-acetyl group typically appear as a sharp singlet around 2.1-2.3 ppm.[2][6] The protons on a carbon directly attached to the nitrogen (e.g., in an N-ethyl group) will be deshielded and appear further downfield.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm

| Compound | Aromatic Protons | N-H Proton | N-Substituent Protons | Solvent | Reference |

| 2,4-Dichloroaniline | 6.7-7.3 | ~4.0 (broad) | - | CDCl₃ | [7] |

| 3,4-Dichloroaniline | 6.6-7.2 | ~3.8 (broad) | - | CDCl₃ | [8] |

| 3,5-Dichloroaniline | 6.6-6.8 | ~3.8 (broad) | - | CDCl₃ | [9] |

| 2,6-Dichloroaniline | 6.6-7.2 | ~4.4 (broad) | - | CDCl₃ | [10] |

| N-acetyl-4-chloroaniline | 7.21-7.38 (m, 4H) | 8.05 (s, 1H) | 2.10 (s, 3H, -COCH₃) | CDCl₃ | [6] |

| N-(3,4-Dichlorophenyl), N-stearyl-L-alaninamide | 7.33-7.81 | 9.62 (s, 1H) | 0.87-4.78 (various) | CDCl₃ | [2] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.

Key Interpretive Features:

-

Aromatic Carbons (115-150 ppm): The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

-

C-Cl Carbons: Carbons directly bonded to chlorine are typically shifted downfield.

-

C-N Carbon: The carbon attached to the nitrogen atom (ipso-carbon) is also significantly shifted, often appearing around 140-150 ppm.

-

-

Carbonyl Carbon (if N-acylated, 168-174 ppm): The carbonyl carbon of an amide group is highly deshielded and appears significantly downfield.[2][6]

-

N-Alkyl/Acyl Carbons: The carbons of the N-substituent will have characteristic shifts in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm

| Compound | Aromatic Carbons | Carbonyl Carbon | N-Substituent Carbons | Solvent | Reference |

| 2,6-Dichloroaniline | 119.8, 128.5, 128.9, 142.1 | - | - | CDCl₃ | [11] |

| 3,5-Dichloroaniline | 118.4, 129.9, 135.2, 148.2 | - | - | CDCl₃ | [12] |

| N-acetyl-4-chloroaniline | 120.9, 128.5, 137.3 | 168.9 | 22.0 (-COCH₃) | CDCl₃ | [6] |

| N-(3,4-Dichlorophenyl), N-stearyl-L-alaninamide | 119.0, 121.5, 127.3, 130.4, 132.6, 137.7 | 170.9, 174.0 | 14.1-49.6 (various) | CDCl₃ | [2] |

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated solution (50-100 mg) is often required.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. The choice of solvent can influence the chemical shifts, particularly for N-H protons.

-

Filtration: Ensure the sample is free of any particulate matter by filtering it through a pipette with a small plug of glass wool into a clean, dry NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to broadened peaks.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Interpretive Features for N-Substituted Dichloroanilines:

-

N-H Stretch (for secondary amides/amines, ~3200-3400 cm⁻¹): A key diagnostic peak. Primary anilines show two distinct N-H stretching bands (symmetric and asymmetric), while secondary amines and amides show a single, often sharp, band in this region. Tertiary amines lack an N-H bond and therefore do not exhibit this peak.

-

C=O Stretch (for N-acylated compounds, ~1650-1700 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.

-

C-N Stretch (~1250-1350 cm⁻¹): The stretching vibration of the aromatic carbon to nitrogen bond is found in this region.

-

C-Cl Stretch (~600-800 cm⁻¹): Strong absorptions in the fingerprint region are indicative of the carbon-chlorine bonds.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹)

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes | Reference |

| N-H Stretch (2° Amine/Amide) | 3200 - 3400 | Medium, Sharp | Absent in tertiary N-substituted compounds. | |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | ||

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From N-alkyl substituents. | |

| C=O Stretch (Amide I) | 1650 - 1700 | Strong, Sharp | Diagnostic for N-acylated derivatives. | |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong | Multiple bands are often observed. | |

| C-N Stretch (Aromatic) | 1250 - 1350 | Medium to Strong | ||

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol: FT-IR Sample Preparation

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid/Liquid Samples (ATR): Attenuated Total Reflectance (ATR) is a modern, convenient method. A small amount of the sample is placed directly onto the ATR crystal, and the spectrum is collected. This requires minimal sample preparation.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell for analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.

Key Interpretive Features for N-Substituted Dichloroanilines:

-

Molecular Ion (M⁺) Peak: This peak corresponds to the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with two chlorine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

-

-

Nitrogen Rule: If the molecular weight is an odd number, the molecule contains an odd number of nitrogen atoms. This is a useful rule for confirming the presence of the aniline core.

-

Fragmentation Patterns:

-

Loss of Chlorine: A common fragmentation pathway is the loss of a chlorine radical (·Cl), resulting in a peak at M-35 or M-37.

-

Alpha-Cleavage: For N-alkyl substituted anilines, cleavage of the C-C bond adjacent to the nitrogen is a dominant fragmentation pathway, leading to a resonance-stabilized nitrogen-containing cation.

-

Acylium Ion: For N-acylated anilines, cleavage of the bond between the carbonyl carbon and the nitrogen can occur, often leading to a prominent peak for the acylium ion (e.g., [CH₃CO]⁺ at m/z 43 for N-acetyl derivatives). The mass spectrum of N-acetyl-3,4-dichloroaniline shows a strong peak at m/z 162, corresponding to the loss of the acetyl group.[13]

-

Table 4: Key Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) and Interpretation | Reference |

| 2,6-Dichloroaniline | C₆H₅Cl₂N | 161.0 | 161/163/165 (M⁺ cluster), 126 (M-Cl), 90 (M-2Cl) | [14] |

| N-Acetyl-3,4-dichloroaniline | C₈H₇Cl₂NO | 203.0 | 203/205/207 (M⁺ cluster), 161/163 (M-CH₂CO), 43 (CH₃CO⁺) | [13] |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like many N-substituted dichloroanilines.

Caption: Typical workflow for the GC-MS analysis of N-substituted dichloroanilines.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For complex matrices, a liquid-liquid extraction or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be necessary to isolate the analyte.[15]

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at 70°C and ramp up to 280°C.[16]

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method, which induces reproducible fragmentation patterns.

-

Analysis Mode: Full scan mode is used to acquire the entire mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[3]

-

Part 4: UV-Vis Spectroscopy - Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of aromatic systems.

Key Interpretive Features:

-

Aniline Absorption Bands: Aniline itself shows two main absorption bands: a primary band around 230-240 nm and a secondary, benzenoid band around 280-290 nm.

-

Effect of Substitution:

-

N-Substitution: N-alkylation or N-acylation can cause a bathochromic (red) shift of the absorption maxima due to the increased electron-donating ability of the substituted amino group.[17]

-

Chlorine Substitution: The addition of chlorine atoms to the ring also typically results in a bathochromic shift of the absorption bands.

-

-

Solvent Effects: The polarity of the solvent can influence the position of the λₘₐₓ. A change from a non-polar to a polar solvent often causes a red shift for π→π* transitions, which are common in these aromatic compounds.[18]

Table 5: Representative UV-Vis Absorption Maxima (λₘₐₓ)

| Compound | λₘₐₓ (nm) | Solvent | Reference |

| Aniline | ~280 | Ethanol | [18] |

| 2,3-Dichloroaniline | ~245, ~295 | Methanol | [18] |

| 2,4-Dichloroaniline | ~248, ~300 | Methanol | [18] |

| N,N-Dimethylaniline | ~298 | - | [19] |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically above 220 nm) and in which the sample is soluble. Ethanol, methanol, and hexane are common choices.

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Data Acquisition: Record the spectrum, typically from 200 to 400 nm, using a matched pair of cuvettes (one for the sample and one for the solvent blank).

Conclusion

The comprehensive spectroscopic analysis of N-substituted dichloroanilines is a critical component of research and development in the pharmaceutical and agrochemical industries. By integrating the structural insights from NMR, the functional group information from FT-IR, the molecular weight and formula data from MS, and the electronic transition information from UV-Vis, a complete and validated picture of the molecule can be achieved. This guide provides the foundational knowledge and practical protocols to empower scientists to approach this analytical challenge with confidence and precision.

References

-

Supporting information - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

-

Substitution and Solvent Effects on The UV Spectra of Chloro- and Dichloroanilines. (1994). Asian Journal of Chemistry, 6(1), 115-118. [Link]

-

2,4-Dichloroaniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

-

Aprea, M. C., et al. (2006). Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy. Rapid Communications in Mass Spectrometry, 20(17), 2621-5. [Link]

-

2,3-Dichloroaniline | C6H5Cl2N | CID 11844. (n.d.). PubChem. [Link]

-

Heberer, T., & Stan, H. J. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Clinica Chimica Acta, 307(1-2), 187-97. [Link]

-

Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

-

Lee, H. B., & Chau, A. S. Y. (1983). AND GAS CHROMATOGRAPHIC DETERMINATIQN BY. Environment Canada. [Link]

-

3,4-Dichloroaniline | C6H5Cl2N | CID 7257. (n.d.). PubChem. [Link]

-

3,5-Dichloroaniline | C6H5Cl2N | CID 12281. (n.d.). PubChem. [Link]

-

Nielsen, M., et al. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry. [Link]

-

1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. [Link]

-

2,5-Dichloroaniline | C6H5Cl2N | CID 7262. (n.d.). PubChem. [Link]

-

Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com. [Link]

-

3-Chloroaniline | C6H6ClN | CID 7932. (n.d.). PubChem. [Link]

-

The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

-

Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. (n.d.). ResearchGate. [Link]

-

2,6-Dichloroaniline | C6H5Cl2N | CID 11846. (n.d.). PubChem. [Link]

-

3,5-Dichloroaniline. (n.d.). Wikipedia. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1313-1316. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

-

Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). Journal of the Brazilian Chemical Society. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2016). Molecules. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2021). Rasayan Journal of Chemistry. [Link]

-

1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. (2022, May 22). YouTube. [Link]

-

Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. (2020). Systematic Reviews in Pharmacy. [Link]

-

NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected. [Link]

-

3',4'-Dichloroacetanilide. (n.d.). NIST WebBook. [Link]

-

Benzenamine, 2,6-dichloro-. (n.d.). NIST WebBook. [Link]

-

N-Ethyl-N-(2-chloroethyl)aniline. (n.d.). Wikipedia. [Link]

Sources

- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 3,4-Dichloroaniline(95-76-1) 1H NMR [m.chemicalbook.com]

- 9. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

- 10. 2,6-Dichloroaniline(608-31-1) 1H NMR spectrum [chemicalbook.com]

- 11. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3',4'-Dichloroacetanilide [webbook.nist.gov]

- 14. Benzenamine, 2,6-dichloro- [webbook.nist.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. d-nb.info [d-nb.info]

- 17. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 19. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]

A Technical Guide to the NMR and Mass Spectrometry of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines rigorous experimental protocols for data acquisition, and explains the rationale behind the analytical strategies.

Introduction

3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline is a substituted secondary amine with a molecular formula of C₁₄H₁₃Cl₂NO and a monoisotopic mass of 281.0374 Da.[1] Its structure combines a dichlorinated aniline moiety with a methoxy-substituted benzyl group. Understanding the precise chemical structure and confirming its identity is paramount in any research or development context. NMR and mass spectrometry are the cornerstone analytical techniques for the unambiguous structural elucidation of such small organic molecules.[2] This guide will provide a predictive analysis of the expected NMR and MS data and a detailed methodology for their acquisition.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline, this section provides a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra. These predictions are derived from the known spectral data of its constituent fragments, namely 3,5-dichloroaniline and 2-methoxybenzylamine, as well as from established principles of NMR and mass spectrometry.[3][4][5][6]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the principle of additivity of chemical shifts, considering the electronic effects of the substituents on each aromatic ring and the aliphatic linker. The spectrum is expected to be complex in the aromatic region due to overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-2', H-6' | 6.60 - 6.70 | d | 2H | Protons ortho to the amino group on the dichloroaniline ring, appearing as a doublet due to coupling with H-4'. |

| H-4' | 6.50 - 6.60 | t | 1H | Proton para to the amino group on the dichloroaniline ring, appearing as a triplet due to coupling with H-2' and H-6'. |

| H-3'' | 7.20 - 7.30 | d | 1H | Aromatic proton on the methoxybenzyl ring. |

| H-4'' | 6.85 - 6.95 | t | 1H | Aromatic proton on the methoxybenzyl ring. |

| H-5'' | 7.15 - 7.25 | t | 1H | Aromatic proton on the methoxybenzyl ring. |

| H-6'' | 6.90 - 7.00 | d | 1H | Aromatic proton on the methoxybenzyl ring. |

| -CH₂- | 4.30 - 4.40 | s | 2H | Methylene bridge protons, expected to be a singlet. |

| -OCH₃ | 3.80 - 3.90 | s | 3H | Methoxyl group protons, appearing as a sharp singlet. |

| -NH- | 4.50 - 5.50 | br s | 1H | Amine proton, expected to be a broad singlet; chemical shift can be highly variable and dependent on solvent and concentration. |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is based on the known chemical shifts of 3,5-dichloroaniline and 2-methoxybenzylamine, with adjustments for the N-alkylation.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1' | 148.0 - 150.0 | Carbon attached to the nitrogen on the dichloroaniline ring. |

| C-2', C-6' | 112.0 - 114.0 | Carbons ortho to the amino group on the dichloroaniline ring. |

| C-3', C-5' | 134.0 - 136.0 | Carbons bearing the chlorine atoms. |

| C-4' | 116.0 - 118.0 | Carbon para to the amino group on the dichloroaniline ring. |

| C-1'' | 128.0 - 130.0 | Quaternary carbon on the methoxybenzyl ring. |

| C-2'' | 157.0 - 159.0 | Carbon bearing the methoxy group. |

| C-3'' | 110.0 - 112.0 | Aromatic CH on the methoxybenzyl ring. |

| C-4'' | 120.0 - 122.0 | Aromatic CH on the methoxybenzyl ring. |

| C-5'' | 128.5 - 130.5 | Aromatic CH on the methoxybenzyl ring. |

| C-6'' | 126.0 - 128.0 | Aromatic CH on the methoxybenzyl ring. |

| -CH₂- | 48.0 - 52.0 | Methylene bridge carbon. |

| -OCH₃ | 55.0 - 56.0 | Methoxyl group carbon. |

Predicted in CDCl₃ solvent.

Predicted Mass Spectrometry Data

The mass spectrum is predicted based on the fragmentation patterns of N-benzyl aniline derivatives.[7] Electrospray ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺ as the base peak.

Table 3: Predicted Mass Spectrometry Fragmentation for 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

| m/z | Ion | Predicted Relative Abundance | Fragmentation Pathway |

| 282/284/286 | [M+H]⁺ | High | Protonated molecular ion, showing the characteristic isotopic pattern for two chlorine atoms. |

| 121 | [C₈H₉O]⁺ | High | Benzylic cleavage leading to the formation of the 2-methoxybenzyl cation. |

| 160/162 | [C₆H₄Cl₂N]⁺ | Moderate | Cleavage of the C-N bond with charge retention on the dichloroaniline fragment. |

| 91 | [C₇H₇]⁺ | Moderate | Loss of CO from the 2-methoxybenzyl cation to form the tropylium ion. |

Experimental Protocols

The following protocols are designed to provide high-quality NMR and mass spectrometry data for the structural confirmation of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline.

NMR Data Acquisition

This protocol outlines the steps for acquiring a comprehensive set of NMR spectra, including ¹H, ¹³C, and 2D correlation experiments.

1. Sample Preparation

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Experiment

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Experiment

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (Optional but Recommended)

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting molecular fragments.

Mass Spectrometry Data Acquisition

This protocol describes the acquisition of a high-resolution mass spectrum using electrospray ionization coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

1. Sample Preparation

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[9]

2. Instrument Setup and Calibration

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the electrospray source parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 1-2 bar

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 180-220 °C

-

3. Data Acquisition

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum over a mass range of m/z 50-500.

-

To obtain fragmentation data for structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion (m/z 282) as the precursor ion and applying collision-induced dissociation (CID).[10]

Data Analysis and Interpretation

A systematic approach to analyzing the acquired data is crucial for the complete and correct structural elucidation of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline.

Caption: Experimental workflow for the synthesis, purification, and structural elucidation of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline.

The analysis should proceed as follows:

-

¹H NMR: Assign the signals based on their chemical shifts, multiplicities, and integrations, and compare them with the predicted values.

-

¹³C NMR: Assign the signals based on their chemical shifts and, if available, DEPT experiments to determine the number of attached protons.

-

2D NMR: Use COSY to confirm proton-proton connectivities and HSQC/HMBC to link the proton and carbon skeletons of the molecule.

-

HRMS: Determine the elemental composition from the accurate mass of the molecular ion.

-

MS/MS: Correlate the observed fragment ions with the predicted fragmentation pathways to confirm the connectivity of the molecular structure.

Caption: Molecular structure of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline with key predicted HMBC correlations.

By integrating the information from all these experiments, a definitive structural assignment can be made with a high degree of confidence.

References

-

PubChem. (n.d.). 3,5-dichloro-n-[(2-methoxyphenyl)methyl]aniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloroaniline. Wiley-VCH. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

Sources

- 1. PubChemLite - 3,5-dichloro-n-[(2-methoxyphenyl)methyl]aniline hydrochloride (C14H13Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methoxybenzylamine(6850-57-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline(626-43-7) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]

Predictive Modeling & Biological Validation of Dichlorinated N-Benzyl Anilines

Executive Summary

This technical guide outlines a predictive framework for evaluating dichlorinated N-benzyl anilines , a privileged scaffold in medicinal chemistry. While simple anilines are ubiquitous, the introduction of a dichlorinated benzyl moiety significantly alters the physicochemical profile, enhancing lipophilicity (LogP) and enabling specific halogen-bonding interactions with protein targets.

This document serves as a blueprint for researchers to move from in silico prediction to wet-lab validation . We focus on three primary therapeutic vectors predicted by QSAR and molecular docking: Antimicrobial (InhA inhibition) , Anticancer (Tubulin polymerization inhibition) , and Anti-inflammatory (COX-2 modulation) .

Chemical Scaffold & Physicochemical Properties

The core structure involves an aniline nitrogen alkylated by a dichlorobenzyl group.[1] The specific positioning of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) dictates the steric fit and electronic distribution.

Structural Analysis

-

Scaffold:

-phenylbenzenemethanamine. -

Substitution: Dichloro-substitution on the benzyl ring.[2]

-

Key Feature: The secondary amine provides a hydrogen bond donor/acceptor site, while the dichlorobenzyl tail acts as a hydrophobic anchor.

Predicted Physicochemical Profile (Lipinski’s Rule of 5)

The following table summarizes the theoretical properties of the 2,4-dichloro isomer compared to the unsubstituted parent.

| Property | Unsubstituted N-Benzyl Aniline | 2,4-Dichloro-N-Benzyl Aniline | Impact on Bioactivity |

| MW | 183.25 g/mol | 252.14 g/mol | Remains < 500 (Drug-like) |

| cLogP | ~2.8 | ~4.2 | Enhanced membrane permeability; higher affinity for hydrophobic pockets (e.g., InhA). |

| TPSA | 12.03 Ų | 12.03 Ų | Good blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 | 1 | Critical for active site anchoring. |

| Rotatable Bonds | 3 | 3 | Flexible enough to induce fit, rigid enough to minimize entropy loss. |

Computational Prediction Methodologies

Before synthesis, we employ a computational pipeline to prioritize isomers. The 2,4-dichloro and 3,4-dichloro variants are predicted to have the highest binding affinities due to their ability to fill hydrophobic sub-pockets in target enzymes.

Predicted Targets & Mechanisms

-

Mycobacterium tuberculosis InhA: The hydrophobic dichlorobenzyl ring mimics the fatty acyl substrate, predicting strong inhibition of mycolic acid synthesis.

-

Tubulin (Colchicine Binding Site): The steric bulk of the chlorines is predicted to disrupt microtubule assembly, leading to apoptosis in cancer cells (MCF-7, HCT116).

-

COX-2: Similar to diclofenac (which contains a dichlorophenyl ring), these analogs are predicted to fit the COX-2 hydrophobic channel.

In Silico Workflow Visualization

Caption: Figure 1. Computational pipeline for prioritizing dichlorinated N-benzyl aniline isomers based on binding affinity and drug-likeness.

Synthesis & Characterization Protocols

To validate the predictions, the compounds must be synthesized with high purity. The Reductive Amination pathway is preferred over nucleophilic substitution due to higher yields and fewer side products (e.g., over-alkylation).

Synthesis Workflow (Reductive Amination)

Reaction: Aniline + Dichlorobenzaldehyde

Caption: Figure 2.[3][4][5] Two-step reductive amination protocol for synthesizing high-purity N-benzyl anilines.

Detailed Protocol

-

Imine Formation:

-

Dissolve 10 mmol of aniline and 10 mmol of 2,4-dichlorobenzaldehyde in 20 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux at 80°C for 3 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

-

Checkpoint: The disappearance of the aldehyde spot indicates completion.

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH4, 15 mmol) portion-wise to avoid vigorous foaming.

-

Stir at room temperature for 2 hours.

-

-

Workup:

-

Pour reaction mixture into crushed ice.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash organic layer with brine, dry over anhydrous

, and evaporate. -

Purification: Recrystallize from ethanol/water to obtain white/off-white crystals.

-

In Vitro Validation Strategies

Once synthesized, the compounds must be tested against the predicted targets.

Antimicrobial Assay (MIC Determination)

Target: S. aureus (Gram +), E. coli (Gram -), M. tuberculosis (surrogate M. smegmatis).

-

Method: Broth Microdilution (CLSI guidelines).

-

Protocol:

-

Prepare stock solution of compound in DMSO (1 mg/mL).

-

In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

-

Add bacterial inoculum (

CFU/mL). -

Incubate at 37°C for 24h.

-

Readout: MIC is the lowest concentration with no visible turbidity.[5]

-

Predicted Result: 2,4-dichloro derivatives are expected to show MIC < 10 µg/mL against Gram-positive strains due to the hydrophobic benzyl tail penetrating the cell wall.

-

Anticancer Assay (MTT Viability)

Target: MCF-7 (Breast), HCT116 (Colon).

-

Method: MTT Colorimetric Assay.

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Treat with graded concentrations (0.1 - 100 µM) for 48h.

-

Add MTT reagent; incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Predicted Result:

values in the low micromolar range (1-5 µM) are expected for 3,4-dichloro derivatives, correlating with tubulin inhibition.

-

References

-

BenchChem. (2025).[5] Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. Retrieved from

-

Bhatia, S., et al. (2022).[6] Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry. Retrieved from

-

Mahmudov, et al. (2026).[7] Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. Arabian Journal of Chemistry. Retrieved from

-

Vashist, N., et al. (2015).[8] Development of QSAR for Antimicrobial Activity of Substituted Benzimidazoles. Drug Research (Stuttgart).[8] Retrieved from

-

Karki, S. S., et al. Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. RJPBCS. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of QSAR for antimicrobial activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

"in silico toxicity prediction of substituted anilines"

Technical Guide: In Silico Toxicity Prediction of Substituted Anilines

Executive Summary & Regulatory Context

The prediction of substituted aniline toxicity is not merely a compliance exercise; it is a critical safety checkpoint in the synthesis of dyes, pharmaceuticals (e.g., sulfonamides), and agrochemicals. Regulatory frameworks like REACH (EU) and TSCA (USA) have shifted toward the 3Rs principle (Replacement, Reduction, Refinement), prioritizing in silico New Approach Methodologies (NAMs) over in vivo bioassays.

This guide moves beyond basic software operation. It establishes a mechanistic QSAR (Quantitative Structure-Activity Relationship) workflow . We focus on the causal link between the electronic nature of substituents (Hammett effects), metabolic activation (N-hydroxylation), and the ultimate toxicological endpoint (genotoxicity or methemoglobinemia).

Mechanistic Foundation: The Adverse Outcome Pathway (AOP)

To predict toxicity accurately, one must model the mechanism, not just the molecule. Substituted anilines are "pro-toxicants." They are relatively inert until metabolically activated.

The Metabolic Trigger (Causality)

The primary driver of aniline toxicity is N-hydroxylation mediated by Cytochrome P450 1A2 (CYP1A2).

-

Substrate Binding: The aniline binds to the heme center of CYP1A2.

-

Activation: The amine group is oxidized to an N-hydroxylamine (

). -

Toxification:

-

Genotoxicity: The N-hydroxylamine is esterified (by NAT/SULT enzymes) into an unstable nitrenium ion (

), a potent electrophile that covalently binds to DNA (guanine residues). -

Methemoglobinemia: The N-hydroxylamine enters the erythrocyte, oxidizing Hemoglobin (

) to Methemoglobin (

-

The Electronic Control (Hammett Constants)

The rate of this activation is governed by the electron density on the nitrogen atom.

-

Electron Donating Groups (EDG) (e.g.,

, -

Electron Withdrawing Groups (EWG) (e.g.,

,

Critical Insight: In silico models must weigh these opposing factors. A simple logP model often fails because it ignores these electronic "switches."

Visualization: The Aniline Toxicity AOP

The following diagram maps the progression from chemical structure to toxic event, highlighting where in silico tools intervene.

Caption: Figure 1. Adverse Outcome Pathway for substituted anilines. Blue nodes represent the chemical state, yellow/red nodes represent biological transformation, and black nodes represent the toxic endpoint.

Data Curation & Molecular Descriptors

Before modeling, the chemical data must be rigorously curated. The "Garbage In, Garbage Out" principle is acute here due to pKa variations.

The Self-Validating Data Protocol

-

Structure Standardization:

-

Strip salts (e.g., Aniline HCl

Aniline). -

Neutralize charges.

-

Critical: Verify tautomeric states. For anilines, the amino form (

) is dominant, but substituents like hydroxyl groups (aminophenols) can introduce keto-enol tautomerism that confuses descriptors.

-

-

Descriptor Calculation: Do not rely solely on 2D fingerprints. You must calculate the following physicochemical descriptors:

| Descriptor | Symbol | Relevance to Aniline Toxicity |

| Hammett Constant | Quantifies electronic effect of substituents. Correlation with | |

| Hydrophobicity | Determines membrane permeability and binding affinity to CYP active sites. | |

| LUMO Energy | Measure of electrophilicity. Lower | |

| Steric Bulk | Molar Refractivity. Large ortho-substituents can sterically hinder N-hydroxylation (the "ortho effect"). |

Experimental Protocol: The In Silico Workflow

This protocol utilizes open-source, regulatory-accepted tools: OECD QSAR Toolbox and EPA T.E.S.T.

Phase 1: Structural Alert Profiling (Hazard Identification)

Goal: Rapidly identify potential mutagenicity without running complex regression models.

-

Software: Launch Toxtree (v3.1+) .

-

Input: Load SMILES string of the substituted aniline.

-

Module: Select "Benigni/Bossa Rulebase for Mutagenicity and Carcinogenicity".[1][2][3]

-

Analysis:

-

The system scans for the "H-acceptor-path3-H-donor" fragment or specific aromatic amine alerts.

-

Interpretation: A "Positive" result here indicates the molecule possesses the potential to form the reactive nitrenium ion. This is a qualitative "Red Flag."

-

Phase 2: Quantitative Prediction (Potency Estimation)

Goal: Predict a specific

-

Software: Launch EPA T.E.S.T. (Toxicity Estimation Software Tool) .[4][5]

-

Method Selection: Select "Consensus Method" .

-

Why? The Consensus Method averages predictions from Hierarchical Clustering, FDA, and Nearest Neighbor methods. This dampens the error from any single algorithm.

-

-

Endpoint: Select "Oral Rat LD50" or "Mutagenicity Ames".

-

Execution:

Phase 3: Applicability Domain (AD) Verification (The Trust Anchor)

A prediction is worthless if the chemical is dissimilar to the model's training set.

-

Visual Inspection: T.E.S.T. outputs a "Similarity Matrix."

-

Quantitative Check:

-

Ensure the query chemical's descriptors fall within the range of the training set.

-

Self-Validation Rule: If the "Prediction Interval" is >1 log unit, or if the chemical is flagged as "Outside AD," reject the prediction . You must revert to Read-Across using the OECD QSAR Toolbox.

-

Visualization: The Prediction Workflow

Caption: Figure 2. Step-by-step in silico workflow for validating aniline toxicity predictions.

References

-

Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. Link

-

OECD. (2026). The OECD QSAR Toolbox.[10][11][12] Organisation for Economic Co-operation and Development.[10][13] Link

-

U.S. EPA. (2020). User’s Guide for T.E.S.T. (Toxicity Estimation Software Tool).[4][5][14] U.S. Environmental Protection Agency.[4][5][6][14] Link

-

Hansch, C., et al. (1991). Chem-bioinformatics: comparative QSAR at the interface between chemistry and biology. Chemical Reviews, 91(1), 165-195. Link

-

Enoch, S. J., & Cronin, M. T. (2010). A review of the electrophilic reaction chemistry involved in covalent DNA binding. Critical Reviews in Toxicology, 40(8), 728-748. Link

Sources

- 1. toxtree.sourceforge.net [toxtree.sourceforge.net]

- 2. researchgate.net [researchgate.net]

- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 4. epa.gov [epa.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Toxicity Estimation Software Tool (TEST) | Safer Chemicals Research | US EPA [19january2021snapshot.epa.gov]

- 7. epa.gov [epa.gov]

- 8. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 [ouci.dntb.gov.ua]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Evaluation of the OECD QSAR toolbox automatic workflow for the prediction of the acute toxicity of organic chemicals to fathead minnow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. qsartoolbox.org [qsartoolbox.org]

- 12. researchgate.net [researchgate.net]

- 13. QSAR Toolbox - workflow and major functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Determining the Solubility Profile of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline: A Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the novel compound 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline in various organic solvents. This document moves beyond a simple recitation of data, instead offering a detailed exploration of the theoretical underpinnings, strategic experimental design, and robust methodologies required for a thorough solubility assessment. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to generate reliable and reproducible solubility data, a cornerstone of successful drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery and preclinical development, the characterization of a compound's physicochemical properties is paramount.[1] Among these, aqueous and organic solvent solubility are fundamental parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor solubility is a major hurdle in formulation development, often leading to high doses being required to achieve therapeutic plasma concentrations.[2] Therefore, a comprehensive understanding of the solubility of a new chemical entity, such as 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline, is not merely a data-gathering exercise but a critical step in risk mitigation and strategic development.[1]

This guide will provide a detailed roadmap for characterizing the solubility of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline. We will delve into the theoretical considerations that predict its solubility behavior, present detailed protocols for experimental determination, and discuss the interpretation of the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of an organic molecule is a function of the presence of polar bonds and the overall molecular geometry.

2.1. Molecular Structure Analysis of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline

To anticipate the solubility of 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline, we must first examine its structure:

-

3,5-dichloroaniline moiety: This portion of the molecule is relatively nonpolar due to the two chlorine atoms and the phenyl ring. The parent compound, 3,5-dichloroaniline, is soluble in ethanol, ether, and diethyl carbonate but has low water solubility.[4][5]

-

(2-methoxyphenyl)methyl moiety: The methoxy group introduces some polarity, and the benzene ring is nonpolar.

-

Secondary Amine Linkage: The -NH- group can act as a hydrogen bond donor and acceptor, contributing to potential interactions with protic solvents.